REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][N:13]=[CH:14]3)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[H][H]>CO.[Pt]=O>[C:1]1([C:7]2[CH:16]=[C:15]3[C:10]([CH2:11][CH2:12][NH:13][CH2:14]3)=[CH:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
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1.25 g
|
Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C2C=CN=CC2=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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100 mg
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Type
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catalyst
|
Smiles
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[Pt]=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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WASH
|
Details
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washed with methanol
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Type
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CUSTOM
|
Details
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The filtrate was evaporated under reduced pressure
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Type
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CUSTOM
|
Details
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to give a solid
|
Type
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CUSTOM
|
Details
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The solid was partitioned between ethyl acetate and sodium carbonate solution
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with ethyl acetate (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
ADDITION
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Details
|
a mixture of the title compound and 7-phenyl-decahydroisoquinoline
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C2CCNCC2=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |